molecular formula C13H13ClN2 B13887281 (4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine

(4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine

Cat. No.: B13887281
M. Wt: 232.71 g/mol
InChI Key: PYKCKOULQZIKKO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine is an organic compound that features a combination of a chlorophenyl group and a methylpyridinyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4-pyridylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanamine: A simpler analog with a similar chlorophenyl group but lacking the pyridinyl moiety.

    (4-Chlorophenyl)-2-pyridylmethanamine: Another analog with a pyridyl group but without the methyl substitution.

Uniqueness

(4-Chlorophenyl)-(2-methylpyridin-4-yl)methanamine is unique due to the presence of both the chlorophenyl and methylpyridinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C13H13ClN2/c1-9-8-11(6-7-16-9)13(15)10-2-4-12(14)5-3-10/h2-8,13H,15H2,1H3

InChI Key

PYKCKOULQZIKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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